(3S)-oxolane-3-sulfonamide
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Overview
Description
(3S)-Oxolane-3-sulfonamide is an organic compound characterized by a five-membered oxolane ring with a sulfonamide group attached at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-oxolane-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxolane ring, which can be derived from tetrahydrofuran.
Sulfonamide Introduction: The sulfonamide group is introduced via sulfonylation reactions. This involves reacting the oxolane derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the sulfonylation reaction.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (3S)-Oxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(3S)-Oxolane-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (3S)-oxolane-3-sulfonamide involves its interaction with biological targets:
Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to therapeutic effects such as antimicrobial activity.
Comparison with Similar Compounds
(3S)-Oxolane-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
(3S)-Oxolane-3-amine: Contains an amine group instead of a sulfonamide.
(3S)-Oxolane-3-thiol: Features a thiol group in place of the sulfonamide.
Uniqueness:
Sulfonamide Group: The presence of the sulfonamide group in (3S)-oxolane-3-sulfonamide imparts unique chemical reactivity and biological activity compared to its analogs.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
Properties
CAS No. |
2322932-83-0 |
---|---|
Molecular Formula |
C4H9NO3S |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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